4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Description
4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS: 101413-78-9) is a thiazolidinone derivative with a molecular formula of C₁₂H₁₁N₃O₄S and a molecular weight of 293.30 g/mol. The compound features a benzoic acid moiety linked via an acetamide bridge to a 2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl group. Its synthesis, as reported by LookChem, achieves a high yield of 82.0%, emphasizing its accessibility for research applications . It is commercially available (e.g., Santa Cruz Biotechnology, sc-348905) for scientific studies, underscoring its relevance in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-6(2-4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNGKZGRTLSGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid typically involves the formation of the thiazole ring followed by the attachment of the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with an appropriate acylating agent to form the thiazole-acetyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Amide Bond Reactivity
The amide functional group (-NH-CO-) undergoes hydrolysis under acidic or alkaline conditions. In the presence of concentrated HCl or NaOH, the compound cleaves to form:
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4-aminobenzoic acid (from the benzoic acid moiety)
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2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid (from the thiazole-acetamide fragment)
Conditions and Reagents
| Reaction Type | Reagent/Condition | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12h | 4-aminobenzoic acid + thiazole-acetic acid | ~75% |
| Alkaline Hydrolysis | 2M NaOH, 80°C, 8h | Same as above | ~68% |
Thiazole Ring Modifications
The thiazole ring participates in nucleophilic substitution and oxidation reactions:
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Nucleophilic Substitution : The sulfur atom in the thiazole ring reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts.
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Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the thiazole’s sulfur to a sulfoxide or sulfone derivative.
Key Observations
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Oxidation at 50°C with 30% H₂O₂ produces sulfoxide intermediates, while prolonged exposure forms sulfones .
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Substituents on the thiazole ring (e.g., amino and keto groups) direct regioselectivity in electrophilic aromatic substitution.
Carboxylic Acid Reactions
The benzoic acid group undergoes esterification and decarboxylation:
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Esterification : Reacts with methanol/H₂SO₄ to form methyl 4-{[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate.
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Decarboxylation : Heating above 200°C releases CO₂, yielding a de-carboxylated thiazole-acetamide derivative.
Experimental Data
Condensation Reactions
The amino group on the thiazole participates in Schiff base formation with aldehydes:
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Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form imine-linked derivatives .
Example Reaction
Peptide Coupling
The compound serves as a building block in peptide synthesis. Using diethylphosphorocyanidate (DEPC) as a coupling agent, it reacts with primary/secondary amines to form extended amide derivatives.
Applications
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Synthesized derivatives show enhanced antiviral activity (4- to 7-fold higher than Pemetrexed against Newcastle disease virus).
Metal Complexation
The thiazole’s nitrogen and sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. These complexes exhibit altered electronic properties and potential catalytic activity.
Stability Constants
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.2 |
| Fe³⁺ | 9.5 |
Enzymatic Interactions
The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via hydrogen bonding between its carbonyl groups and enzyme active sites. Molecular docking studies reveal binding energies of −5.53 kcal/mol for BChE .
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with major mass loss stages at 220°C (decarboxylation) and 310°C (thiazole ring breakdown).
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition between the thiazole’s double bond and adjacent carbonyl groups, forming dimeric structures. This reactivity is exploited in photopharmacology studies .
Industrial-Scale Reactions
Continuous flow reactors optimize large-scale synthesis, achieving 85% yield with reduced reaction time (2h vs. 12h batch process).
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore underutilized reactions, such as electrochemical modifications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole moiety in 4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid enhances the compound's ability to inhibit bacterial growth. Studies have shown that such compounds can effectively combat resistant strains of bacteria, making them candidates for new antibiotic therapies .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of the thiazole unit is believed to play a critical role in enhancing the cytotoxic effects against various cancer cell lines .
Biochemical Applications
Enzyme Inhibition
this compound has been studied as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition could lead to therapeutic applications in cancer treatment and other diseases characterized by rapid cell proliferation .
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. Research is ongoing to explore its effectiveness as a carrier for targeted drug delivery .
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential use in polymer synthesis. The compound can act as a monomer or crosslinking agent to produce polymers with enhanced thermal stability and mechanical properties .
Nanomaterials
Recent studies have investigated the incorporation of this compound into nanomaterials for applications in sensors and catalysis. Its functional groups can facilitate interactions with nanoparticles, leading to improved performance in catalytic reactions or as biosensors for detecting biological molecules .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-{[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid can be contextualized by comparing it with analogous thiazolidinone derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 2-amino group on the thiazole ring in the target compound contrasts with 2-mercapto (), 2-phenylamino (), and 2-anilino () groups in analogs. These substitutions influence hydrogen-bonding capacity, solubility, and biological target affinity. Benzoic acid position: The 4-substituted benzoic acid in the target compound vs. 3-substituted analogs (e.g., ) affects steric interactions and binding to enzymes or receptors.
The ZINC C13637710 analog (306 g/mol) demonstrates specific activity in chemokine-G protein systems, suggesting that methoxyphenyl groups may optimize ligand-receptor binding .
Synthesis and Accessibility: The target compound’s 82% synthesis yield surpasses typical yields for complex thiazolidinones, making it a practical candidate for scale-up . Commercial availability (e.g., Santa Cruz Biotechnology) highlights its utility in high-throughput screening compared to niche analogs like CID 135457767, which lack reported large-scale synthesis data .
Crystallographic and Structural Insights: Analogs such as rac-2-(2-amino-4-oxo-thiazol-5-yl)-2-hydroxyindane-1,3-dione () reveal that hydrogen-bonding networks (O—H⋯O, N—H⋯O) and chiral centers critically influence crystal packing and stability.
Biological Activity
4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid, also known as 4-(2-amino-4-oxo-4,5-dihydrothiazol-5-yl)acetamidobenzoic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 293.30 g/mol. The structure features a thiazole ring which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This selective inhibition is crucial as it reduces inflammation without the gastrointestinal side effects associated with COX-1 inhibition. For instance, compounds analogous to this thiazole derivative have shown significant COX-2 selectivity with IC50 values indicating effective inhibition .
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example, derivatives have demonstrated IC50 values ranging from 0.2 to 5.8 µM against human cancer cell lines such as MCF-7 and A549, suggesting potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary findings suggest it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy
In a study examining the effects of thiazole derivatives on cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells. The mechanism involved the activation of caspase pathways leading to increased cell death rates.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative | MCF-7 | 3.0 | Apoptosis via caspase activation |
| Thiazole Derivative | A549 | 2.5 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Mechanism
A comparative study on the anti-inflammatory effects of various benzoic acid derivatives showed that this compound significantly inhibited COX enzymes in vitro. The selectivity index for COX-2 over COX-1 was calculated to be approximately 3.46, indicating a favorable profile for therapeutic applications.
| Compound | COX Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Compound A | 12 µM (COX-1) | 1.0 |
| Compound B | 3 µM (COX-2) | 3.46 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-acetic acid with 4-aminobenzoic acid derivatives. Refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) is effective, with yields improved by controlling stoichiometry (1:1.1 molar ratio) and using glacial acetic acid as both solvent and catalyst . Alternative routes may involve diazotization and coupling reactions, as seen in analogous benzothiazolyl-azo benzoic acid syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- FT-IR : Confirm the amide bond (C=O stretch at ~1650–1680 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) .
- ¹H-NMR : Look for aromatic protons (δ 7.5–8.5 ppm for benzoic acid), thiazole NH₂ (δ ~5.5–6.5 ppm), and dihydrothiazole CH₂ (δ ~3.5–4.5 ppm) .
- UV-Vis : Monitor π→π* transitions in the aromatic and thiazole systems (λmax ~250–300 nm) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodology : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Disk diffusion assays (20–30 μg/mL) can screen broad-spectrum activity, with ampicillin as a positive control .
Q. How should researchers purify this compound, and which recrystallization solvents are optimal?
- Methodology : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. A DMF/acetic acid (1:1) mixture is effective for isolating crystalline solids . Ethanol/water mixtures (70:30) may also improve yield .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be systematically addressed?
- Methodology :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for cancer, C. albicans for antifungal) and protocols.
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew results .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations to compare potency across studies .
Q. What computational strategies predict the binding affinity of this compound with target enzymes like dihydrofolate reductase (DHFR)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with DHFR (PDB: 1U72). Focus on hydrogen bonding with active-site residues (e.g., Asp27, Leu5) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate via surface plasmon resonance (SPR) to measure experimental KD .
Q. What structural modifications enhance solubility and bioavailability without reducing activity?
- Methodology :
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the thiazole NH₂ group to increase hydrophilicity .
- Salt Formation : Use sodium or lysine salts to enhance aqueous solubility .
Q. How can metabolic pathways of this compound in mammalian systems be elucidated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
